molecular formula C12H8N2S2 B8441072 4,6-Bis(2-thienyl)pyrimidine

4,6-Bis(2-thienyl)pyrimidine

Cat. No. B8441072
M. Wt: 244.3 g/mol
InChI Key: PYAGONOHANWCES-UHFFFAOYSA-N
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Patent
US07842198B2

Procedure details

A mixture of tri-n-butylstannylthiophene (10.52 g, 28.19 mmol), 4,6-dichloropyrimidine (2.00 g, 13.42 mmol), tetrakis(triphenylphosphine)palladium(0) (0.345 g, 0.30 mmol) and few crystals of 2,6-di-tert-butyl-4-methylphenolo in dry toluene (20 mL) was deareated twice with nitrogen. The reaction mixture was refluxed for 6 hours and, after cooling, a white precipitate was formed in the reaction flask. The solid was collected and the organic phase was diluted with ether (100 mL), poured onto a solution of NH4F (3 g, 100 ml) and separated. After drying over MgSO4, the solvent was evaporated affording a solid material. The two solid phase were combined and crystallized from toluene to give the pure product as a white crystals (2.36 g, 9.66 mmol, 72.0% yield). mp 146° C.; 1H NMR (CDCl3) δ 9.07 (1H, d, 2J=1.4), 7.86 (1H, d, 2J=3.7), 7.83 (1H, d), 7.57 (1H, d, 2J=5.1), 7.20 (1H, dd).
Quantity
10.52 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.345 g
Type
catalyst
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
C([Sn]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)(CCCC)CCCC)CCC.Cl[C:20]1[CH:25]=[C:24](Cl)[N:23]=[CH:22][N:21]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:15]1[CH:16]=[CH:17][CH:18]=[C:14]1[C:20]1[CH:25]=[C:24]([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)[N:23]=[CH:22][N:21]=1 |^1:37,39,58,77|

Inputs

Step One
Name
Quantity
10.52 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)C=1SC=CC1
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.345 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
a white precipitate was formed in the reaction flask
CUSTOM
Type
CUSTOM
Details
The solid was collected
ADDITION
Type
ADDITION
Details
the organic phase was diluted with ether (100 mL)
ADDITION
Type
ADDITION
Details
poured onto a solution of NH4F (3 g, 100 ml)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
affording a solid material
CUSTOM
Type
CUSTOM
Details
crystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=NC=NC(=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.66 mmol
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.